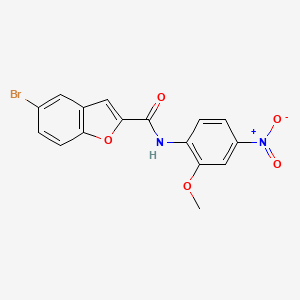![molecular formula C17H15N3O3 B4397233 2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397233.png)
2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Overview
Description
2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as POA, is a chemical compound that has been extensively studied in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a wide range of biological activities. POA has been found to have potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Scientific Research Applications
Synthesis and Characterization
- A study on a similar compound, N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, detailed its synthesis and characterization using techniques such as NMR, IR, and elemental analysis. This research contributes to the understanding of the structural and chemical properties of oxadiazole derivatives, which includes compounds like 2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (Li Ying-jun, 2012).
Anticancer Properties
- Compounds similar to this compound have been investigated for their anticancer activities. For example, derivatives with a 1,3,4-oxadiazole structure have been shown to exhibit significant growth inhibition of cancer cell lines, suggesting potential applications in cancer therapy (A. Karaburun et al., 2018).
Antimicrobial and Hemolytic Activities
- Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which are structurally related to this compound. These compounds were evaluated for antimicrobial and hemolytic activities, showing effectiveness against various microbial species (Samreen Gul et al., 2017).
Chemotherapeutic Potential
- Derivatives of 1,3,4-oxadiazole, closely related to the compound , have been synthesized and evaluated for their chemotherapeutic potential, showing promise as agents in the treatment of cancer (B. Kaya et al., 2017).
En
Scientific Research Applications of this compound
Synthesis and Characterization
- Research on compounds with similar structures, such as N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, involves their synthesis and structural determination using NMR and IR techniques, contributing to the broader understanding of oxadiazole derivatives (Li Ying-jun, 2012).
Anticancer Activity
- 1,3,4-Oxadiazole derivatives, closely related to this compound, have been studied for their anticancer potential. They showed considerable inhibition of cell growth in cancer cell lines, indicating their potential in cancer therapy (A. Karaburun et al., 2018).
Antimicrobial and Hemolytic Activities
- A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, structurally related to the compound , have been synthesized and tested for antimicrobial and hemolytic activities, showing activity against various microbial species (Samreen Gul et al., 2017).
Chemotherapeutic Potential
- Compounds with a 1,3,4-oxadiazole structure, akin to this compound, have been explored for their potential as chemotherapeutic agents, demonstrating promising results against human tumor cell lines (B. Kaya et al., 2017).
properties
IUPAC Name |
2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(12-22-14-9-5-2-6-10-14)18-11-16-19-17(20-23-16)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKTYALOYDSUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-methylphenyl)-3-indolizinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4397158.png)
![N-[(4-chlorophenyl)sulfonyl]phenylalaninamide](/img/structure/B4397166.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4397172.png)

![ethyl 4-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4397185.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4397192.png)



![4-(propionylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4397220.png)
![N-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4397221.png)
![2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4397229.png)
![1-(4-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4397239.png)
